molecular formula C28H24N2O9 B12474874 2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate CAS No. 5749-56-4

2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B12474874
CAS No.: 5749-56-4
M. Wt: 532.5 g/mol
InChI Key: AAABVAIOPBBVOS-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate is a complex organic compound with a molecular formula of C28H24N2O9 This compound is characterized by its intricate structure, which includes multiple functional groups such as ester, amide, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction typically involves the use of reagents such as 2-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane . The reaction is carried out under controlled conditions, including specific temperatures and stirring rates, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester and amide groups can be hydrolyzed to their respective acids and alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce the corresponding carboxylic acid.

Scientific Research Applications

2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a useful probe for studying enzyme interactions and biochemical pathways.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

5749-56-4

Molecular Formula

C28H24N2O9

Molecular Weight

532.5 g/mol

IUPAC Name

phenacyl 4-[[5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C28H24N2O9/c31-24(19-6-2-1-3-7-19)18-39-28(35)20-12-14-22(15-13-20)29-26(33)10-5-11-27(34)38-17-25(32)21-8-4-9-23(16-21)30(36)37/h1-4,6-9,12-16H,5,10-11,17-18H2,(H,29,33)

InChI Key

AAABVAIOPBBVOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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